N-Acetyl-D-tryptophan
N-Acetyl-D-tryptophan
N-acetyl-D-tryptophan is the N-acetyl derivative of D-tryptophan. It is a D-tryptophan derivative and a N-acetyl-D-amino acid. It is a conjugate acid of a N-acetyl-D-tryptophanate. It is an enantiomer of a N-acetyl-L-tryptophan.
Brand Name:
Vulcanchem
CAS No.:
2280-01-5
VCID:
VC0160237
InChI:
InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)/t12-/m1/s1
SMILES:
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Molecular Formula:
C13H14N2O3
Molecular Weight:
246.26 g/mol
N-Acetyl-D-tryptophan
CAS No.: 2280-01-5
Reference Standards
VCID: VC0160237
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
CAS No. | 2280-01-5 |
---|---|
Product Name | N-Acetyl-D-tryptophan |
Molecular Formula | C13H14N2O3 |
Molecular Weight | 246.26 g/mol |
IUPAC Name | (2R)-2-acetamido-3-(1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)/t12-/m1/s1 |
Standard InChIKey | DZTHIGRZJZPRDV-GFCCVEGCSA-N |
Isomeric SMILES | CC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES | CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Canonical SMILES | CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Appearance | Powder |
Description | N-acetyl-D-tryptophan is the N-acetyl derivative of D-tryptophan. It is a D-tryptophan derivative and a N-acetyl-D-amino acid. It is a conjugate acid of a N-acetyl-D-tryptophanate. It is an enantiomer of a N-acetyl-L-tryptophan. |
Solubility | 36.9 [ug/mL] |
Synonyms | acetyltryptophan N-acetyl-D-tryptophan N-acetyltryptophan N-acetyltryptophanate sodium |
PubChem Compound | 439917 |
Last Modified | Nov 11 2021 |
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